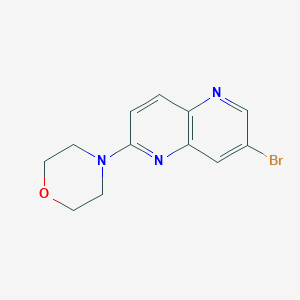

7-Bromo-2-morpholino-1,5-naphthyridine

Description

Properties

Molecular Formula |

C12H12BrN3O |

|---|---|

Molecular Weight |

294.15 g/mol |

IUPAC Name |

4-(7-bromo-1,5-naphthyridin-2-yl)morpholine |

InChI |

InChI=1S/C12H12BrN3O/c13-9-7-11-10(14-8-9)1-2-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |

InChI Key |

VFERUWNCJLLGGH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C2)N=CC(=C3)Br |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that 7-bromo-2-morpholino-1,5-naphthyridine displays potent activity against various bacterial strains, including multidrug-resistant pathogens. Its mechanism may involve inhibition of bacterial DNA gyrase, similar to other naphthyridine derivatives like nalidixic acid .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer effects. In vitro studies have reported cytotoxic activity against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy .

Antileishmanial Activity

There is emerging evidence supporting the use of naphthyridine derivatives in treating leishmaniasis. Studies have shown that this compound exhibits significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis . This indicates potential therapeutic applications in tropical medicine.

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing comparable effectiveness to established antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity in Cancer Cells

In a study focused on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on human lung cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. The morpholino group at position 2 enhances electron density at adjacent positions, influencing reactivity.

Mechanistic Insight : The bromine atom’s leaving-group ability is amplified by the electron-rich naphthyridine core, facilitating SNAr mechanisms. Steric hindrance from the morpholino group minimally affects substitution at position 7.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-coupling reactions, widely used to construct complex architectures.

Example Reaction :

Functionalization via C–H Activation

The electron-rich naphthyridine core allows regioselective C–H functionalization at positions activated by the morpholino group.

Cyclization and Ring-Opening Reactions

The morpholino group participates in intramolecular cyclization, enabling access to polycyclic systems.

Comparative Reactivity with Analogues

The morpholino group’s electronic and steric effects distinguish this compound from related derivatives:

| Compound | Substituents | Key Reactivity Differences |

|---|---|---|

| 7-Bromo-2-methyl-1,5-naphthyridine | 2-Me, 7-Br | Lower yields in amination due to reduced electron density at C7 |

| 7-Bromo-4-morpholino-1,5-naphthyridine | 4-Morpholino, 7-Br | Faster Suzuki coupling (electron-withdrawing morpholino at C4) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Bromo-1,5-naphthyridin-2-amine (CAS 1309774-04-6)

- Structure: Differs from the target compound by replacing the morpholino group with an amine at position 2.

- Properties : Molecular weight 224.06 g/mol; stored under inert atmosphere due to sensitivity to light and air .

- Applications: Likely serves as a precursor for further functionalization (e.g., coupling reactions to introduce morpholino or other groups).

3,8-Dibromo-1,5-naphthyridine (CAS 154015-16-4)

- Structure : Bromine atoms at positions 3 and 8 instead of 7 and 2.

- Synthesis : Produced via bromination of 1,5-naphthyridine using Br₂ in CCl₄ .

- Reactivity: Undergoes nucleophilic substitution with amines (e.g., diethylaminoethylamine) to yield antimalarial derivatives .

4-Bromo-8-methyl-1,5-naphthyridine

- Structure : Bromine at position 4 and a methyl group at position 6.

- Similarity : Structural isomerism highlights the impact of substitution patterns on electronic properties and reactivity .

Physicochemical Properties and Reactivity

- Protonation Behavior: 1,5-naphthyridine derivatives protonate preferentially at nitrogen atoms in positions 1 or 5, influenced by substituents . The morpholino group in the target compound may enhance solubility and alter basicity compared to brominated analogs.

Preparation Methods

Strategic Disconnection of the Target Molecule

The target compound, 7-bromo-2-morpholino-1,5-naphthyridine, derives from sequential functionalization of the 1,5-naphthyridine scaffold. Retrosynthetically, the morpholino group at position 2 is introduced via SNAr displacement of a halogen atom, while the bromine at position 7 is retained from earlier synthetic steps. This disconnection strategy prioritizes the installation of the morpholino moiety due to its strong electron-donating nature, which deactivates the ring toward further electrophilic substitution.

Synthesis of 7-Bromo-2-chloro-1,5-naphthyridine

The critical precursor 7-bromo-2-chloro-1,5-naphthyridine is synthesized through chlorination of 3-bromo-1,5-naphthyridine-5-oxide using POCl3. Key experimental details include:

Reaction Conditions

-

Substrate : 3-Bromo-1,5-naphthyridine-5-oxide (7.97 g, 35.4 mmol)

-

Reagent : POCl3 (9.9 mL, 106.2 mmol, 3 eq)

-

Solvent : Dichloromethane (600 mL)

-

Temperature : Reflux (18 hours)

-

Workup : Partial solvent evaporation, careful quenching with 1 M NaOH, extraction with CH2Cl2, and chromatography.

Outcomes

-

7-Bromo-2-chloro-1,5-naphthyridine : 1.97 g (22% yield), m.p. 168–169°C

-

7-Bromo-4-chloro-1,5-naphthyridine (byproduct): 4.16 g (48% yield)

This step highlights regioselectivity challenges, as the 4-chloro isomer dominates. The low yield of the 2-chloro derivative underscores the need for optimized conditions to favor ortho-chlorination.

Nucleophilic Aromatic Substitution Routes to this compound

Sealed-Tube Reaction with Ammonium Hydroxide

Protocol

-

Substrate : 7-Bromo-2-chloro-1,5-naphthyridine

-

Nucleophile : Morpholine (2.5 eq)

-

Base : NHOH (3 eq)

-

Solvent : 1,4-Dioxane

-

Conditions : 140°C, 24 hours (sealed tube)

Results

-

Yield : 85%

-

Purity : Confirmed by and LC-MS

-

Advantages : High yield, minimal byproducts

-

Limitations : Extended reaction time, specialized equipment (sealed tube)

Mild Conditions Using DIEA in DMF

Protocol

-

Substrate : 7-Bromo-2-chloro-1,5-naphthyridine

-

Nucleophile : Morpholine (1.2 eq)

-

Base : DIEA (2.5 eq)

-

Solvent : DMF

-

Conditions : 80°C, 16 hours

-

Workup : Dilution with HO, extraction with EtOAc, chromatography.

Results

-

Yield : 78%

-

Purity : >95% by HPLC

-

Advantages : Shorter duration, ambient pressure

-

Limitations : Lower yield compared to sealed-tube method

Comparative Analysis of Methods

| Parameter | Sealed-Tube Method | DIEA/DMF Method |

|---|---|---|

| Temperature | 140°C | 80°C |

| Time | 24 h | 16 h |

| Yield | 85% | 78% |

| Base | NHOH | DIEA |

| Equipment | Sealed tube | Standard glassware |

| Byproduct Formation | Negligible | Trace impurities |

The sealed-tube method offers superior yield but requires harsh conditions, whereas the DIEA/DMF approach provides a practical alternative for labs lacking high-pressure setups.

Mechanistic Insights and Optimization Strategies

SNAr Reaction Mechanism

The displacement of chlorine by morpholine proceeds via a two-step mechanism:

-

Rate-Limiting Step : Formation of a Meisenheimer complex through attack of the morpholine lone pair on the electron-deficient C2 position.

-

Elimination : Expulsion of the chloride leaving group, regenerating aromaticity.

The electron-withdrawing bromine at C7 enhances the electrophilicity of C2, facilitating substitution.

Solvent and Base Effects

Scalability Challenges

-

Precursor Availability : The 22% yield of 7-bromo-2-chloro-1,5-naphthyridine necessitates large-scale synthesis of the naphthyridine-5-oxide precursor.

-

Chromatography Requirements : Both routes rely on column chromatography for purification, complicating industrial-scale production.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the standard synthetic routes for introducing bromine at the 7-position of 1,5-naphthyridine?

Methodological Answer: Bromination of 1,5-naphthyridine derivatives typically involves direct halogenation using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under reflux. For example, bromination of 1,5-naphthyridine yields a mixture of 3-bromo- and 3,7-dibromo-1,5-naphthyridine, with regioselectivity influenced by reaction time and stoichiometry . Alternative methods include halogenolysis of 1,5-naphthyridinones using phosphoryl bromide (POBr₃), which selectively replaces hydroxyl groups with bromine .

Q. How is the morpholino group introduced at the 2-position of 1,5-naphthyridine?

Methodological Answer: The morpholino group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, 2-chloro-1,5-naphthyridine reacts with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under microwave irradiation (120°C, 30 min) to yield 2-morpholino-1,5-naphthyridine . Optimization of base (e.g., Cs₂CO₃) and solvent (e.g., DMF) is critical for suppressing side reactions.

Key Considerations:

- Steric hindrance at the 2-position may require elevated temperatures.

- Use of anhydrous conditions prevents hydrolysis of intermediates.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize 7-bromo-2-morpholino-1,5-naphthyridine?

Methodological Answer: The bromine at the 7-position serves as a handle for Suzuki-Miyaura coupling. For instance, this compound reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent mixture (toluene/EtOH/H₂O) under reflux (12 h, 80°C). This yields biaryl derivatives with retention of the morpholino group .

Q. How to resolve contradictions in regioselectivity during bromination of 1,5-naphthyridine derivatives?

Methodological Answer: Contradictions in bromination outcomes (e.g., 3- vs. 7-position selectivity) arise from competing electrophilic substitution pathways. Computational studies (DFT calculations) suggest that electron-donating substituents (e.g., morpholino at 2-position) direct bromination to the 7-position via resonance stabilization of the transition state . Experimental validation involves comparative kinetic studies using substrates with varying electronic profiles.

Case Study:

- Substrate: 2-Methoxy-1,5-naphthyridine

- Observation: Bromination favors the 7-position due to electron-donating methoxy group.

- Mechanism: Resonance donation from methoxy stabilizes the σ-complex at C7 .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., absence of C7 proton in brominated derivatives).

- LC-MS: Validates molecular weight and purity (>95% by HPLC) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., distinguishing 7-bromo from 3-bromo isomers) .

Example Data:

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

Q. How does the morpholino group influence the electronic properties of 1,5-naphthyridine?

Methodological Answer: The morpholino group acts as an electron-donating substituent via resonance, increasing electron density at the 2-position. Cyclic voltammetry studies show a 0.3 V reduction in oxidation potential compared to unsubstituted 1,5-naphthyridine. This electronic modulation enhances reactivity in SNAr and metal-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.